molecular formula C9H5FIN B13669273 3-Fluoro-7-iodoisoquinoline

3-Fluoro-7-iodoisoquinoline

Cat. No.: B13669273
M. Wt: 273.05 g/mol
InChI Key: BIXIWEZINQRPPY-UHFFFAOYSA-N
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Description

3-Fluoro-7-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the isoquinoline structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-7-iodoisoquinoline can be achieved through various synthetic routes One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ringFor instance, the metalation of o-tolualdehyde tert-butylimine with n-butyllithium and subsequent reaction with benzonitrile can yield the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as AgOTf/TfOH, can facilitate the efficient introduction of fluorine and iodine atoms into the isoquinoline framework .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-7-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-7-iodoisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-7-iodoisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-7-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. The combination of these halogens allows for versatile synthetic modifications and enhances the compound’s utility in various applications .

Properties

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

3-fluoro-7-iodoisoquinoline

InChI

InChI=1S/C9H5FIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H

InChI Key

BIXIWEZINQRPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)F)I

Origin of Product

United States

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